5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide is a complex organic compound featuring a unique combination of cyclopropyl, dimethyl, oxazepin, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance efficiency .
The dibenzo[b,f][1,4]oxazepin moiety is synthesized through a series of condensation reactions involving appropriate aromatic precursors. The final step involves coupling the isoxazole and dibenzo[b,f][1,4]oxazepin intermediates under specific conditions to form the target compound. This coupling reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclopropyl or dimethyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxo group in the dibenzo[b,f][1,4]oxazepin moiety, potentially using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophiles (e.g., amines) under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules
Biology
Biologically, 5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders. Its ability to interact with specific molecular targets could lead to the development of new medications with improved efficacy and safety profiles.
Industry
Industrially, this compound might be used in the production of advanced materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties could contribute to the development of new technologies and products.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxylate
- 5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the cyclopropyl group may enhance its stability and bioavailability, while the isoxazole ring contributes to its potential pharmacological activity.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5-cyclopropyl-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-12-3-7-19-17(9-12)25(2)22(27)15-10-14(6-8-18(15)28-19)23-21(26)16-11-20(29-24-16)13-4-5-13/h3,6-11,13H,4-5H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBQWEFPTMVTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=NOC(=C4)C5CC5)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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